1-(2,5-Dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which is characterized by its fused bicyclic structure. This compound is noted for its potential biological activities and therapeutic applications, particularly in the field of medicinal chemistry. The presence of a 2,5-dimethylphenyl group enhances its chemical properties and biological activity, making it a subject of interest for further research.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1416341-63-3. It has been studied for its role as a potential enzyme inhibitor and therapeutic agent. Pyrazolo[3,4-d]pyrimidines are recognized for their diverse biological activities, including anticancer properties and inhibition of specific molecular targets involved in cell signaling pathways.
The synthesis of 1-(2,5-dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine typically involves several key steps:
These synthetic routes allow for the efficient production of the compound while providing opportunities for further modifications to enhance its biological activity.
The molecular formula of 1-(2,5-dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine is C13H14N6. The molecular weight is approximately 254.29 g/mol.
InChI=1S/C13H14N6/c1-8-6-10(14)12(15)11(9(8)7-16-17-18-19-20)13(11)22-21/h6-7H,1-5H3
This representation provides insight into the connectivity and arrangement of atoms within the molecule.
The compound can undergo various chemical reactions typical for pyrazolo[3,4-d]pyrimidines:
These reactions are essential for exploring the compound's potential as a drug candidate by modifying its structure to improve efficacy and selectivity.
The mechanism of action for 1-(2,5-dimethylphenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine primarily involves its interaction with specific enzymes and receptors:
Research indicates that this mechanism contributes to its potential as an anticancer agent by targeting specific molecular interactions within cancerous cells.
The physical properties include:
Chemical properties:
These properties are critical for understanding how the compound behaves in various environments and its suitability for practical applications.
CAS No.: 16382-06-2
CAS No.: 24622-61-5
CAS No.: 50854-94-9
CAS No.: 28700-49-4
CAS No.: 208923-61-9
CAS No.: